molecular formula C8H14N4OS B12738116 N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea CAS No. 59962-53-7

N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea

Katalognummer: B12738116
CAS-Nummer: 59962-53-7
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: UBBJYJXRQJNARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea typically involves the reaction of 5-(1,1-dimethylethyl)-1,3,4-thiadiazole-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylurea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a similar tert-butyl group and sulfur-nitrogen heterocycle.

    2,4-Di-tert-butylphenol: A compound with antioxidant properties and a similar tert-butyl group.

Uniqueness

N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea is unique due to its specific thiadiazole ring structure and the presence of both tert-butyl and methylurea groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

59962-53-7

Molekularformel

C8H14N4OS

Molekulargewicht

214.29 g/mol

IUPAC-Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methylurea

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)5-10-11-7(14-5)12(4)6(9)13/h1-4H3,(H2,9,13)

InChI-Schlüssel

UBBJYJXRQJNARS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.